molecular formula C9H10Cl3N3O B000148 Guanfacine hydrochloride CAS No. 29110-48-3

Guanfacine hydrochloride

Cat. No. B000148
CAS RN: 29110-48-3
M. Wt: 282.5 g/mol
InChI Key: DGFYECXYGUIODH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guanfacine hydrochloride is a pharmaceutical compound known for its selective α2A-adrenergic agonist properties. Originally developed for the treatment of hypertension due to its ability to decrease sympathetic outflow from the vasomotor center, thereby reducing heart rate and peripheral vascular resistance, guanfacine has also found applications in psychiatry, particularly in the treatment of attention-deficit/hyperactivity disorder (ADHD) (Definitions, 2020).

Scientific Research Applications

ADHD Treatment in Adults and Children

  • Guanfacine hydrochloride, an extended-release (ER) formulation, has been studied for its efficacy in treating attention deficit hyperactivity disorder (ADHD) in both adults and children. It functions as a selective α2A-adrenergic agonist. Clinical trials have shown its effectiveness in improving symptoms of ADHD, with a significant maintenance of efficacy over placebo in children and adolescents. Notably, it has demonstrated similar efficacy in a randomized withdrawal maintenance study (Newcorn et al., 2016), and in a supplementary treatment study in adults with sub-optimal response to stimulants (Butterfield et al., 2016).

Development of Extended-Release Formulation

  • Research has focused on developing an extended-release formulation of Guanfacine Hydrochloride for treating ADHD. This involves using various polymers and microenvironment modifiers to control plasma fluctuation and reduce toxicity. Optimized extended-release tablets have shown effectiveness similar to the innovator product (Desai et al., 2019).

Pharmacokinetics and Metabolism

  • Studies have been conducted on the pharmacokinetics of guanfacine in different populations. These include examining its plasma concentration data and evaluating factors influencing its pharmacokinetics in pediatric ADHD patients (Tsuda et al., 2019). Additionally, metabolite profiling of guanfacine in plasma and urine after oral administration of the extended-release tablets has been explored, indicating its main metabolic pathways and minor pathways (Inoue et al., 2019).

Long-Term Safety and Efficacy

  • Long-term studies have been conducted to assess the safety and efficacy of guanfacine extended release. These studies have shown that treatment with GXR is generally safe for up to 24 months, and its effectiveness in improving ADHD symptoms is maintained over this treatment period (Biederman et al., 2008).

Neuroimaging and Cognitive Function Studies

  • Guanfacine has also been subject to neuroimaging studies to determine its effects on different brain regions. For instance, guanfacine's ability to decrease neuronal activity in specific brain areas like the caudate while increasing frontal cortex activity has been observed. This action could contribute to its beneficial effects in treating ADHD (Easton et al., 2006). However, another study found no improvement in prefrontal memory or executive functions in healthy male volunteers after guanfacine administration, suggesting a limited cognitive-enhancing property (Müller et al., 2005).

Comparison with Other ADHD Medications

  • Comparative studies have been conducted to evaluate guanfacine against other ADHD medications. For example, a study comparing the efficacy of guanfacine with dextroamphetamine found that both drugs significantly reduced ADHD symptoms. Guanfacine was also associated with improvements in certain cognitive measures, indicating its potential as a treatment option for adult ADHD (Taylor & Russo, 2001).

Safety And Hazards

Guanfacine hydrochloride is a potent antihypertensive drug . Adverse effects associated with therapeutic use include somnolence, hypotension, fatigue, dizziness, lethargy, nausea, dry mouth . Serious adverse reactions include hypotension, bradycardia, syncope, sedation, somnolence, and cardiac conduction abnormalities .

Future Directions

Guanfacine hydrochloride is used to treat high blood pressure and attention deficit hyperactivity disorder (ADHD) . It is sometimes given with other blood pressure medications . The Intuniv brand of guanfacine is used to treat ADHD . The exact way that guanfacine works to treat ADHD is unknown . Guanfacine is thought to affect receptors in the parts of the brain that lead to strengthening working memory, reducing distraction, and improving attention and impulse control . Guanfacine may help lessen ADHD symptoms such as being disruptive, inattentive, hyperactive, impulsive, and arguing with adults or losing one’s temper .

properties

IUPAC Name

N-(diaminomethylidene)-2-(2,6-dichlorophenyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N3O.ClH/c10-6-2-1-3-7(11)5(6)4-8(15)14-9(12)13;/h1-3H,4H2,(H4,12,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFYECXYGUIODH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29110-47-2 (Parent)
Record name Guanfacine hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029110483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2045157
Record name Guanfacine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Guanfacine hydrochloride

CAS RN

29110-48-3, 29110-47-2
Record name Guanfacine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29110-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guanfacine hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029110483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name guanfacine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759121
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Guanfacine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(aminoiminomethyl)-2,6-dichlorophenylacetamide monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.934
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GUANFACINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PML56A160O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Guanfacine hydrochloride
Reactant of Route 2
Reactant of Route 2
Guanfacine hydrochloride
Reactant of Route 3
Reactant of Route 3
Guanfacine hydrochloride
Reactant of Route 4
Guanfacine hydrochloride
Reactant of Route 5
Guanfacine hydrochloride
Reactant of Route 6
Guanfacine hydrochloride

Citations

For This Compound
680
Citations
ME Butterfield, J Saal, B Young, JL Young - Psychiatry research, 2016 - Elsevier
… efficacy of an extended release guanfacine hydrochloride supplement relative to a placebo … (1–6 mg) of extended release guanfacine hydrochloride or a matching placebo for a 10-week …
Number of citations: 37 www.sciencedirect.com
T Ota, K Yamamuro, K Okazaki… - Drug Design …, 2021 - Taylor & Francis
Attention-deficit/hyperactivity disorder (ADHD) is characterized by age-inappropriate and impairing levels of inattention, hyperactivity, or impulsivity, or a combination of these …
Number of citations: 7 www.tandfonline.com
A Hervas, M Huss, M Johnson, F McNicholas… - European …, 2014 - Elsevier
Guanfacine extended-release (GXR), a selective α2A-adrenergic agonist, is a non-stimulant treatment for attention-deficit/hyperactivity disorder (ADHD). This study assessed the …
Number of citations: 87 www.sciencedirect.com
JH Newcorn, V Harpin, M Huss, A Lyne… - Journal of Child …, 2016 - Wiley Online Library
Background Extended‐release guanfacine hydrochloride ( GXR ), a selective α2A‐adrenergic agonist, is a nonstimulant medication for attention‐deficit/hyperactivity disorder ( ADHD ). …
Number of citations: 47 acamh.onlinelibrary.wiley.com
H Yamadera, G Ferber, M Matejcek, R Pokorny - Neuropsychobiology, 1985 - karger.com
A double-blind, placebo-controlled study was carried out in 10 young healthy volunteers to investigate the effects of single doses of 1 and 2 mg guanfacine hydrochloride (Estulic®) and …
Number of citations: 22 karger.com
VK Ahirrao, DR Sangale, VS Sonekar, VV Thorat… - 2011 - sid.ir
… the guanfacine hydrochloride in presence of their degradation products. This paper mainly deals with the forced degradation of guanfacine hydrochloride … of guanfacine hydrochloride in …
Number of citations: 7 www.sid.ir
LA Cornish - Clinical pharmacy, 1988 - europepmc.org
The pharmacology, pharmacokinetics, clinical efficacy, adverse effects, and dosage of guanfacine hydrochloride are reviewed. Guanfacine lowers blood pressure by activating CNS …
Number of citations: 18 europepmc.org
JP Horrigan, LJ Barnhill - Journal of Child and Adolescent …, 1995 - liebertpub.com
The use of guanfacine hydrochloride (Tenex), a long-acting alpha 2 agonist with a more favorable side effect profile relative to clonidine, was examined in boys with ADHD. In this …
Number of citations: 143 www.liebertpub.com
V Poitras, S McCormack - 2018 - ncbi.nlm.nih.gov
… -2 adrenergic agonists, such as guanfacine hydrochloride, have been shown to be effective as a … Guanfacine hydrochloride extended-release (GXR; brand name: Intuniv XR) is currently …
Number of citations: 4 www.ncbi.nlm.nih.gov
A Iwanami, K Saito, M Fujiwara, D Okutsu… - The Journal of clinical …, 2020 - psychiatrist.com
… Efficacy and safety of extended-release guanfacine hydrochloride in children and adolescents with attention-deficit/hyperactivity disorder: a randomized, controlled, phase III trial. Eur …
Number of citations: 28 www.psychiatrist.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.